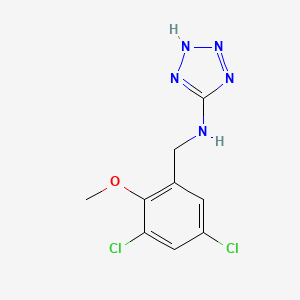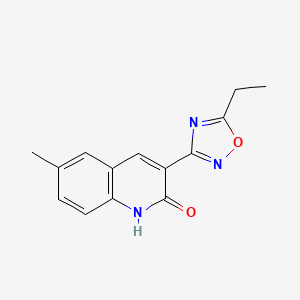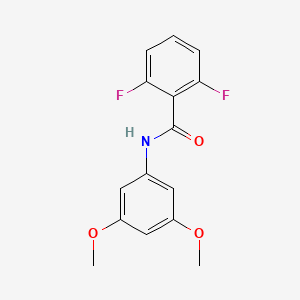![molecular formula C17H19NO3 B5879741 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene, also known as TBN-1, is a chemical compound that has been widely used in scientific research. TBN-1 is a nitrobenzene derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
In material science, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been used as a linker molecule in the synthesis of MOFs due to its unique structural properties.
In environmental science, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been studied for its potential as a pollutant. It has been shown to be persistent in the environment and can accumulate in aquatic organisms. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been detected in wastewater treatment plants and surface water, indicating its potential as a contaminant.
Mecanismo De Acción
The mechanism of action of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and cancer. By inhibiting COX-2 activity, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene may reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been shown to inhibit the production of prostaglandins and reduce the expression of inflammatory cytokines. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a photosensitizer in photodynamic therapy. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to have high singlet oxygen quantum yield, which is crucial for the efficiency of photodynamic therapy. Another advantage of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a building block for the synthesis of functional materials, such as MOFs. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has unique structural properties that make it a suitable linker molecule for the synthesis of MOFs.
One limitation of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a pollutant. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to be persistent in the environment and can accumulate in aquatic organisms. This may have negative impacts on the environment and human health.
Direcciones Futuras
There are several future directions for the study of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene. One direction is the development of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene-based materials for various applications, such as gas storage, separation, and catalysis. Another direction is the study of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene as a potential photosensitizer in photodynamic therapy. Further research is needed to determine the efficiency and safety of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene in photodynamic therapy. Additionally, the environmental impact of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene needs to be further studied to determine its potential as a pollutant and its effects on human health.
Métodos De Síntesis
The synthesis of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene involves the reaction of 1-chloromethyl-4-tert-butylphenoxybenzene with sodium nitrite in the presence of copper powder. This reaction leads to the formation of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene, which can be purified by column chromatography. The yield of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene synthesis is typically around 60-70%.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)14-7-9-16(10-8-14)21-12-13-5-4-6-15(11-13)18(19)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPRBAAYPFIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenoxy)methyl]-3-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)




![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)